Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate
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Overview
Description
Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary targets of Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects will provide insights into the therapeutic potential of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate typically involves the reaction of ethyl 2-bromoacetate with 2-aminothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminothiazole attacks the bromoacetate, leading to the formation of the imidazo[2,1-b][1,3]thiazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out in solvents such as DMF, ethanol, or acetonitrile under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazo[2,1-b][1,3]thiazole derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting cancer, bacterial infections, and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate: Another compound with a similar structure but different substitution pattern.
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: A compound with a thiazole ring and similar biological activities.
Uniqueness
Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
IUPAC Name |
ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2S/c1-2-13-7(12)5-4-11-6(9)3-10-8(11)14-5/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWLBECWGAVETR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CN=C2S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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